molecular formula C22H19ClN4O4 B2886111 [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946214-56-8

[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2886111
CAS No.: 946214-56-8
M. Wt: 438.87
InChI Key: DBIOFHKJGMNLHQ-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a 1,3-oxazole and a 1,2,3-triazole scaffold. Key structural features include:

  • Oxazole moiety: Substituted with a 3-chlorophenyl group at position 2 and a methyl group at position 3.
  • Triazole moiety: Substituted with a 4-methoxyphenyl group at position 1 and a methyl group at position 4.
  • Ester linkage: Connects the oxazole and triazole units via a carboxylate group.

Properties

IUPAC Name

[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O4/c1-13-20(25-26-27(13)17-7-9-18(29-3)10-8-17)22(28)30-12-19-14(2)31-21(24-19)15-5-4-6-16(23)11-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIOFHKJGMNLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its immunomodulatory effects, anticancer properties, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

The compound's molecular structure includes a triazole and oxazole ring system, which are known for their diverse biological activities. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC18H17ClN4O4
Molecular Weight392.86 g/mol
LogP4.0811
Polar Surface Area67.662 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Immunomodulatory Effects

Research has indicated that derivatives of oxazole and triazole compounds exhibit significant immunomodulatory properties. For instance, studies on similar compounds have shown that they can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Specifically, the compound may modulate immune responses by affecting T cell activation and proliferation.

A study highlighted that isoxazole derivatives inhibited the humoral immune response while stimulating the inductive phase of delayed-type hypersensitivity (DTH) responses in vivo. This suggests that the compound could have potential applications in treating autoimmune diseases or conditions characterized by excessive immune activation .

Anticancer Properties

The anticancer activity of triazole and oxazole derivatives has been extensively studied. For example, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis.

In particular, studies have demonstrated that these compounds can increase the expression levels of p53 and activate caspase pathways in cancer cells such as MCF-7 (breast cancer) cells. This activation leads to enhanced apoptotic death of cancer cells, suggesting a mechanism for their anticancer effects .

Other Pharmacological Activities

In addition to immunomodulatory and anticancer effects, this compound may exhibit other pharmacological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.
  • Antioxidant Properties : The presence of phenolic structures may contribute to antioxidant activities, which are beneficial in reducing oxidative stress-related damage.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Study on Immunomodulation : A study published in MDPI reported that isoxazole derivatives significantly inhibited LPS-induced TNFα production in human blood cultures . This suggests potential therapeutic applications in inflammatory diseases.
  • Anticancer Mechanisms : Research indicated that certain oxazole derivatives induced apoptosis in various cancer cell lines through caspase activation and p53 pathway modulation . Such findings support the need for further exploration into the anticancer potential of related compounds.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound ID / Reference Core Structure Substituents / Functional Groups Reported Bioactivity
Target Compound Oxazole + Triazole 3-Chlorophenyl (oxazole), 4-methoxyphenyl (triazole), ester linkage Inferred: Antimicrobial
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazole + Triazole-thione 4-Chlorophenyl (benzoxazole), 3-methylphenyl (triazole), thione (C=S) Not explicitly reported
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole + Triazole + Pyrazole 4-Chlorophenyl (thiazole), 4-fluorophenyl (triazole), pyrazole Antimicrobial (referenced)
3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole Oxadiazole + Triazole 2-Chlorophenyl (oxadiazole), 3-methylphenyl (triazole) Not reported
1-{2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Triazole + Carboxamide 3-Chloro-4-methoxyphenyl (amide), 5-chloro-2-methylphenyl (carboxamide) Not reported

Key Observations

a) Heterocyclic Core Influence
  • The oxazole-triazole hybrid (target compound) differs from benzoxazole-triazole ( ) and thiazole-triazole ( ) derivatives. Oxazole’s smaller ring size and electron-rich nature may enhance membrane permeability compared to benzoxazole or thiazole analogs .
  • Oxadiazole -containing compounds ( ) exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation compared to oxazole derivatives.
b) Substituent Effects
  • Chlorophenyl vs. Methoxyphenyl : The 3-chlorophenyl group (target compound) may confer stronger lipophilicity and halogen-bonding capacity than 4-methoxyphenyl (electron-donating methoxy group) .
  • Ester vs. Carboxamide Linkage : The ester group in the target compound may confer faster metabolic clearance compared to carboxamide derivatives ( ), which are more resistant to hydrolysis.
c) Bioactivity Trends
  • Compounds with fluorophenyl substituents ( ) show enhanced antimicrobial activity due to fluorine’s electronegativity and bioavailability.
  • Triazole-thione derivatives ( ) often exhibit metal-chelating properties, which are absent in the target compound’s ester-linked structure.

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